(2S,6S)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid
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Overview
Description
(2S,6S)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a tetrahydropyridine ring substituted with a prop-2-en-1-yl group and a carboxylic acid functional group, making it an interesting target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyridine derivative, using chiral catalysts. The reaction conditions typically include:
Catalyst: Chiral rhodium or ruthenium complexes
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Pressure: 1-5 atm of hydrogen gas
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of recyclable chiral catalysts and green solvents is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The prop-2-en-1-yl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C to room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Amines, thiols, or other substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, (2S,6S)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features make it a promising scaffold for designing new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,6S)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (2R,6R)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid
- (2S,6S)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxamide
- (2S,6S)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylate
Uniqueness
The uniqueness of (2S,6S)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid lies in its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions and biological assays.
Properties
CAS No. |
282527-18-8 |
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Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(2S,6S)-6-prop-2-enyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c1-2-4-7-5-3-6-8(10-7)9(11)12/h2-3,5,7-8,10H,1,4,6H2,(H,11,12)/t7-,8-/m0/s1 |
InChI Key |
CHYNKUAPXCHIAD-YUMQZZPRSA-N |
Isomeric SMILES |
C=CC[C@H]1C=CC[C@H](N1)C(=O)O |
Canonical SMILES |
C=CCC1C=CCC(N1)C(=O)O |
Origin of Product |
United States |
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